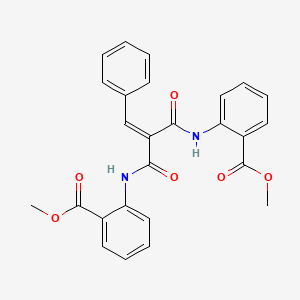
Benzoic acid, 2,2'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of benzoic acid moieties linked through a 1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl bridge, with dimethyl ester groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents to form the desired ester. One common method involves the use of 1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl as a key intermediate, which is then reacted with benzoic acid derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to photopolymerization.
Benzofuran: Known for its antimicrobial properties and wide range of biological activities.
Uniqueness
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester is unique due to its specific structural features and the presence of both benzoic acid and 1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
87285-83-4 |
|---|---|
Fórmula molecular |
C26H22N2O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
methyl 2-[[2-[(2-methoxycarbonylphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O6/c1-33-25(31)18-12-6-8-14-21(18)27-23(29)20(16-17-10-4-3-5-11-17)24(30)28-22-15-9-7-13-19(22)26(32)34-2/h3-16H,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
OJETUJZMPJDQAZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



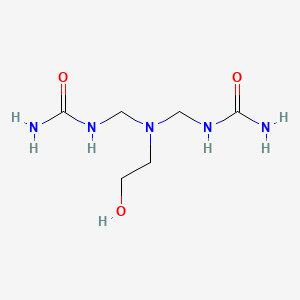
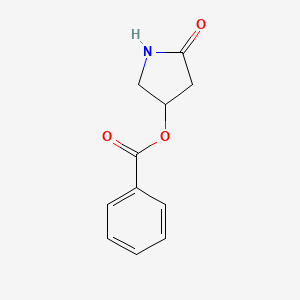
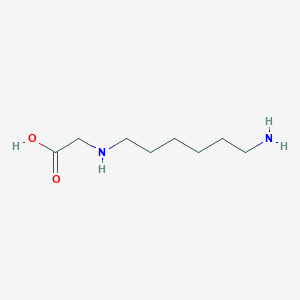
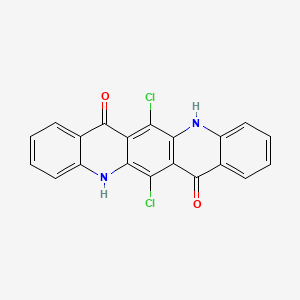
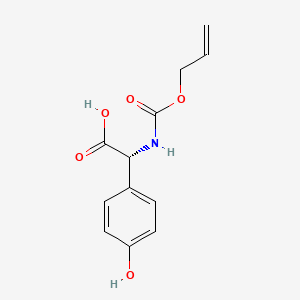

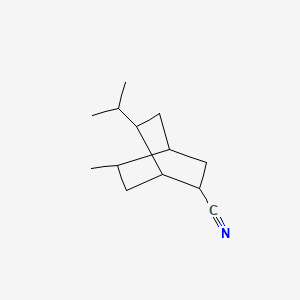

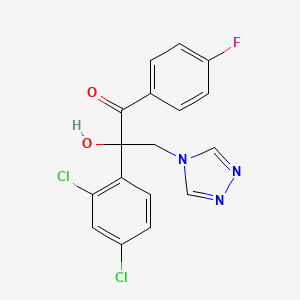
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)

